molecular formula C16H23N3O3S B2505203 N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 1797259-11-0

N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2505203
CAS No.: 1797259-11-0
M. Wt: 337.44
InChI Key: LCNOEPFYLUOVJY-UHFFFAOYSA-N
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Description

N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a compound that features a piperidine ring, a phenyl group with a methylthio substituent, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the oxalamide linkage can produce primary or secondary amines .

Scientific Research Applications

N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The piperidine ring and phenyl group can bind to enzymes or receptors, modulating their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and oxalamide-containing molecules. Examples include:

Uniqueness

N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide linkage and methylthio substituent differentiate it from other piperidine derivatives, potentially leading to unique interactions with molecular targets .

Properties

IUPAC Name

N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-23-14-4-2-3-12(11-14)18-16(22)15(21)17-7-10-19-8-5-13(20)6-9-19/h2-4,11,13,20H,5-10H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNOEPFYLUOVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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